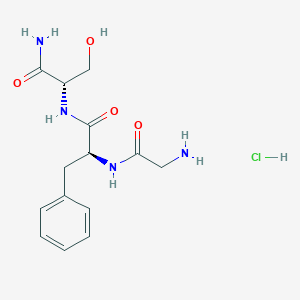
(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
Overview
Description
“(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol” is a chiral compound as indicated by the (2S,3S) configuration. It contains an epoxy group (a cyclic ether with three ring atoms), a phenyl group (a functional group made up of six hydrogen and carbon atoms), and a hydroxyl group (an -OH group) attached to a carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl-containing compound with an epoxide, followed by further reactions to introduce the methyl and hydroxyl groups. The stereochemistry would need to be carefully controlled to ensure the correct (2S,3S) configuration .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the three-membered epoxide ring, and the hydroxyl group. The (2S,3S) configuration indicates the spatial arrangement of these groups in three-dimensional space .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by its functional groups. The epoxide group is highly reactive and can undergo ring-opening reactions. The hydroxyl group can participate in a variety of reactions including condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of the polar hydroxyl and epoxide groups would likely make this compound relatively polar and could influence properties such as solubility and boiling point .Scientific Research Applications
Synthesis of Lignin-related Phenylcoumarans
Compounds similar to (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol are used as intermediates in the synthesis of lignin-related phenylcoumarans, a class of organic compounds involved in forming plant cell walls (Langer, Li, & Lundquist, 2006).
Catalytic Ligands and Coordination Chemistry
Chiral phosphanyl glycerols and their derivatives, which are structurally similar to the compound , are used for synthesizing hydrophilic tertiary phosphanes and novel bidentate phosphanes with homochiral carbon atoms. These compounds are valuable in catalytic chemistry and ligand synthesis (Brauer, Machnitzki, Nickel, & Stelzer, 2000).
Electron Transfer Reactions
Similar aromatic alpha, beta-epoxy ketones are studied for their electron-transfer reactions, which are significant in producing various organic compounds, including beta-diketones and beta-hydroxy ketones. The timing of proton transfer plays a crucial role in these reactions (Hasegawa et al., 1997).
Oxidation of Secondary Alcohols
Methyl(trifluoromethyl)dioxirane is used to convert secondary alcohols into ketones, which indicates the potential of related compounds to undergo similar reactions under mild conditions and within short reaction times (Mello et al., 1991).
Catalytic Activity in Asymmetric Synthesis
Chiral amino alcohol ligands, similar to (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol, are used as catalytic ligands in the enantioselective addition of diethylzinc to benzaldehyde, showcasing their utility in producing enantiomerically pure compounds (Vidal‐Ferran et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S,3S)-2-methyl-3-phenyloxiran-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCJUHWLCBNLOX-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](O1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147882 | |
| Record name | (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol | |
CAS RN |
107033-44-3 | |
| Record name | (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107033443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-(-)-2-Methyl-3-phenylglycidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)



![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)





